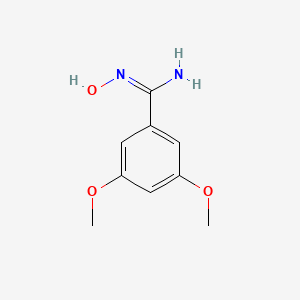

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

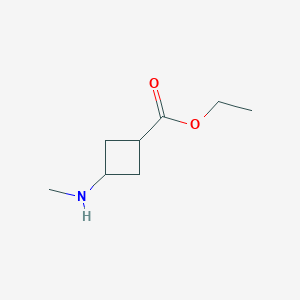

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20318 . This compound is used for proteomics research .

Molecular Structure Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” has a melting point of 142-145°C . The compound’s InChI Key is OPLPZCZTKUUMGF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Agents

- A study by Stuart et al. (1983) developed a new route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which are used as antibacterial agents. This synthesis involved the condensation of phenols with hydroxymethyl pyrimidine in acidic medium, producing a variety of pyrimidines, including those with 3,5-dimethoxy substitutions.

Natural Compound Isolation

- Research by Nagashima et al. (1999) on the liverwort Marchesinia brachiata led to the isolation of compounds related to 3,5-dimethoxybenzene, contributing to a better understanding of natural product chemistry.

Medicinal Intermediate Synthesis

- Zhang et al. (2007) described a new process for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and for HIV restrainer synthesis, starting from 3,5-dimethoxybenzoic acid.

Study of Mono-oxime Reactivity

- Bolker and Kung (1969) investigated the reaction of 2,6-dimethoxybenzoquinone with hydroxylamine, producing a compound with a 3,5-dimethoxy substitution. This study contributed to understanding the reactivity and tautomeric forms of such compounds.

Analgesic and Anti-Inflammatory Properties

- A study by Gamaniel et al. (2000) explored the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S (Hb S) polymerisation, pain, and inflammation, highlighting its potential in managing sickle cell disease.

Redox Shuttle Stability in Batteries

- Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene to study its use as a redox shuttle in lithium-ion batteries, contributing to the development of safer and more efficient energy storage solutions.

Direcciones Futuras

Propiedades

IUPAC Name |

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLPZCZTKUUMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=NO)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C(=N\O)/N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-3,5-dimethoxybenzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)

![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)

![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)